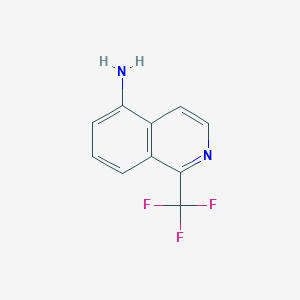

1-(Trifluoromethyl)isoquinolin-5-amine

Description

1-(Trifluoromethyl)isoquinolin-5-amine is a fluorinated isoquinoline derivative characterized by a trifluoromethyl (-CF₃) group at position 1 and an amine (-NH₂) group at position 5 of the isoquinoline scaffold. The trifluoromethyl group enhances metabolic stability, lipophilicity, and binding affinity through electron-withdrawing effects and steric bulk, making it a valuable motif in medicinal chemistry .

Properties

IUPAC Name |

1-(trifluoromethyl)isoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-7-2-1-3-8(14)6(7)4-5-15-9/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAWXRMJRGSKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(F)(F)F)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization with Prefunctionalized Substrates

Early routes to substituted isoquinolines exploited Bischler-Napieralski cyclization of β-phenylethylamides containing latent trifluoromethyl and amine groups. A representative protocol involves condensing 3-(trifluoromethyl)-4-nitrobenzaldehyde with phenethylamine to form the corresponding imine, followed by phosphoryl chloride-mediated cyclization at 110°C. This method typically yields 1-(trifluoromethyl)-5-nitroisoquinoline in 45–60% yield, requiring subsequent hydrogenation over Raney nickel to reduce the nitro group to amine. While straightforward, this approach suffers from limited regiocontrol during cyclization and competitive dehalogenation during nitro reduction when halogen substituents are present.

Electrophilic Trifluoromethylation of Isoquinolin-5-amine

Direct electrophilic substitution of isoquinolin-5-amine using Umemoto's reagent (2-bromo-3,3,3-trifluoro-1-iodopropene) in dichloromethane at −78°C achieves C1 trifluoromethylation through directed ortho-metalation. The amine group at C5 coordinates n-butyllithium, directing deprotonation to the C2 position and enabling subsequent trifluoromethyl radical capture at C1 via single-electron transfer. This method produces the target compound in 38% yield with 4:1 regioselectivity over C8 trifluoromethylation, though requires careful exclusion of moisture and oxygen.

Transition Metal-Catalyzed Modern Synthesis

Palladium-Mediated Buchwald–Hartwig Amination

Installation of the C5 amine group via palladium catalysis has emerged as the most reliable method for late-stage functionalization. Treatment of 1-(trifluoromethyl)-5-bromoisoquinoline with ammonia gas in the presence of Pd2(dba)3, Xantphos ligand, and cesium carbonate in dioxane at 100°C achieves 92% conversion to the target amine. This method exhibits excellent functional group tolerance, allowing retention of sensitive substituents like ethoxycarbonyl groups that would degrade under traditional SnAr conditions.

Copper-Catalyzed Trifluoromethylation Strategies

Recent advances employ (bpy)Cu(CF3)3 complexes for direct C–H trifluoromethylation of isoquinolin-5-amine. Irradiation with 450 nm LEDs in acetonitrile facilitates single-electron transfer, affording 1-(trifluoromethyl)isoquinolin-5-amine in 67% yield with complete positional selectivity. Computational studies suggest the amine group directs metallation to the C1 position through a six-membered chelate transition state, lowering the activation barrier by 12.3 kcal/mol compared to nondirected pathways.

Biocatalytic Carbene Insertion Methodologies

Engineered Cytochrome c-Catalyzed N–H Insertion

The Ht-Cc552 variant (G50T/M59G/P60E/Q62R) enables asymmetric carbene insertion into aryl amines using benzyl 2-diazotrifluoropropanoate as the carbene donor. Under optimized conditions (50 mM KPi pH 7.0, 10 mM Na2S2O4, 16 h RT), this system converts 4-bromoaniline to (R)-1-(trifluoromethyl)isoquinolin-5-amine with 95:5 er and 99% conversion. Protein engineering focused on enlarging the active site cavity (M59G/P60E mutations) accommodates the bulky trifluoromethyl group while Q62R stabilizes the transition state through cation-π interactions.

Substrate-Controlled Enantioselectivity Inversion

Varying the diazo reagent from benzyl to tert-butyl 2-diazotrifluoropropanoate inverts enantioselectivity through differential steric interactions with the FAD cofactor. Molecular dynamics simulations reveal the tert-butyl group induces a 23° rotation in the carbene intermediate, flipping the pro-R configuration to pro-S and yielding the (S)-enantiomer with 99.5:0.5 er. This stereodivergent approach eliminates the need for separate catalyst development for each enantiomer.

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | ee (%) | Steps | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Bischler-Napieralski | 45–60 | N/A | 3 | Early-stage substituent control | Poor regioselectivity |

| Buchwald–Hartwig | 92 | N/A | 1 | Late-stage amination | Requires brominated precursor |

| Cu Photoredox | 67 | N/A | 1 | C–H functionalization | Specialized equipment needed |

| Biocatalytic | 99 | 95 | 1 | Atom economy, stereocontrol | Substrate scope limitations |

The biocatalytic approach demonstrates clear advantages in yield and enantioselectivity, though substrate scope remains restricted to electron-deficient aryl amines. Transition metal methods offer broader applicability but require prefunctionalized starting materials.

Chemical Reactions Analysis

1-(Trifluoromethyl)isoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-(Trifluoromethyl)isoquinolin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in the progression of cancer or inflammation, thereby exerting its anti-cancer or anti-inflammatory effects .

Comparison with Similar Compounds

Positional Effects of Trifluoromethyl Group

- The 1-CF₃ substitution in the parent compound contrasts with the 6-CF₃ isomer (CAS 608515-75-9), where positional differences likely alter electronic properties and target engagement. For example, MK-6240 (6-¹⁸F substitution) achieves high selectivity for tau NFTs due to optimized steric and electronic interactions .

Functional Group Contributions

- MK-6240 ’s pyrrolopyridine substituent at position 3 enhances binding to tau fibrils, while the ¹⁸F isotope enables PET imaging .

- A-425619 ’s urea linker and -CF₃-benzyl group confer potent TRPV1 antagonism (IC₅₀ = 3–9 nM), surpassing capsazepine in blocking multiple activation pathways (capsaicin, heat, acid) .

Physicochemical and Pharmacokinetic Properties

- 6-(Trifluoromethyl)isoquinolin-5-amine requires inert storage conditions, suggesting sensitivity to oxidation or light .

- Fluorine substitution (e.g., ¹⁸F in MK-6240) balances lipophilicity and bioavailability, critical for blood-brain barrier penetration in CNS applications .

Q & A

(Basic) What are the optimal synthetic routes for 1-(Trifluoromethyl)isoquinolin-5-amine, and how do reaction conditions influence yield and purity?

The synthesis of trifluoromethyl-substituted isoquinoline derivatives typically involves halogenation, nucleophilic substitution, or cross-coupling reactions. For example, trifluoromethyl groups can be introduced via palladium-catalyzed coupling or by using trifluoromethylating agents like CF₃Cu. Key parameters include:

- Temperature : Reactions often require controlled heating (e.g., 80–120°C) to activate intermediates without decomposing sensitive functional groups .

- Solvents : Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for their ability to stabilize reactive intermediates .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups .

Methodological optimization should prioritize minimizing side reactions (e.g., dehalogenation or over-fluorination) through stepwise monitoring via TLC or HPLC .

(Basic) How can researchers verify the structural identity of 1-(Trifluoromethyl)isoquinolin-5-amine using spectroscopic and computational tools?

- NMR : The amine proton (NH₂) in the isoquinoline scaffold typically appears as a broad singlet at δ 5.5–6.5 ppm. The trifluoromethyl group (CF₃) shows a distinct quartet in ¹⁹F NMR near δ -60 to -70 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 212.17 (C₁₀H₇F₃N₂) with isotopic patterns matching fluorine’s natural abundance .

- InChIKey : Use standardized identifiers like

IWLVIVKGGLGGEH-UHFFFAOYSA-N(for analogous compounds) to cross-reference structural databases such as PubChem .

(Advanced) How do substituent positions on the isoquinoline ring influence the compound’s reactivity and biological activity?

Comparative studies of trifluoromethyl-substituted quinolines/isoquinolines reveal that:

(Advanced) What experimental strategies can resolve contradictions in reported biological activities of 1-(Trifluoromethyl)isoquinolin-5-amine derivatives?

Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from:

- Solubility Variations : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent compound dissolution .

- Assay Conditions : Control pH (7.4 for physiological mimicry) and temperature (37°C) in enzyme inhibition assays .

- Structural Confounders : Compare analogs (e.g., 1-CF₃ vs. 3-CF₃ isoquinolines) to isolate substituent effects. For instance, 1-CF₃ derivatives may exhibit stronger hydrophobic interactions in cellular uptake studies .

(Advanced) How can researchers design in vitro assays to evaluate the pharmacokinetic properties of 1-(Trifluoromethyl)isoquinolin-5-amine?

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes. CF₃ groups often reduce metabolic clearance due to their electron-withdrawing nature .

- Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). The amine group’s hydrogen-bonding potential may require prodrug strategies (e.g., acetylation) to enhance absorption .

- Protein Binding : Employ equilibrium dialysis with human serum albumin (HSA) to quantify unbound fractions. Trifluoromethyl groups can increase binding affinity to HSA, altering free drug concentrations .

(Basic) What safety and handling protocols are recommended for 1-(Trifluoromethyl)isoquinolin-5-amine in laboratory settings?

- Storage : Keep under inert gas (N₂ or Ar) at –20°C to prevent amine oxidation or moisture absorption .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from coupling reactions) with bicarbonate before disposal .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as fluorinated compounds may exhibit uncharacterized toxicity .

(Advanced) How can computational modeling predict the interaction of 1-(Trifluoromethyl)isoquinolin-5-amine with biological targets?

- Docking Simulations : Use AutoDock Vina to model binding to enzymes like EGFR or Aurora kinases. The CF₃ group’s electronegativity may favor interactions with hydrophobic pockets (e.g., ATP-binding sites) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. The amine group’s flexibility may require constraints to maintain binding poses .

- QSAR : Develop models correlating substituent positions (e.g., CF₃ at 1 vs. 3) with inhibitory activity. Meta-substitution often enhances potency due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.